molecular formula C12H12O3 B13932481 3-(Methoxymethoxy)naphthalen-1-ol

3-(Methoxymethoxy)naphthalen-1-ol

Cat. No.: B13932481
M. Wt: 204.22 g/mol
InChI Key: OQAWDLKCLGGNPU-UHFFFAOYSA-N
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Description

3-(Methoxymethoxy)naphthalen-1-ol is a naphthalenol derivative with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol . It features a naphthalene core substituted with a hydroxyl (-OH) group at the 1-position and a methoxymethoxy (-OCH₂OCH₃) group at the 3-position. This compound is synthesized via multi-step organic reactions, typically involving hydroxyl group protection followed by methoxymethoxy introduction .

The methoxymethoxy group enhances binding affinity to proteins and enzymes through hydrogen bonding, while the hydroxyl group contributes to redox reactions and antioxidant properties . Its stability and reactivity are pH- and temperature-dependent, making it valuable in organic synthesis and medicinal chemistry research .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(methoxymethoxy)naphthalen-1-ol

InChI

InChI=1S/C12H12O3/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7,13H,8H2,1H3

InChI Key

OQAWDLKCLGGNPU-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=CC=CC=C2C(=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethoxy)-1-Naphthalenol typically involves the protection of the hydroxyl group on the naphthalene ring followed by the introduction of the methoxymethoxy group. One common method involves the use of methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine to form the methoxymethoxy group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(methoxymethoxy)-1-Naphthalenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethoxy)-1-Naphthalenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Formation of naphthoquinones or naphthaldehydes.

    Reduction: Formation of dihydronaphthalenols.

    Substitution: Formation of various substituted naphthalenols depending on the reagents used.

Scientific Research Applications

3-(Methoxymethoxy)-1-Naphthalenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(methoxymethoxy)-1-Naphthalenol involves its interaction with various molecular targets. The methoxymethoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The hydroxyl group can undergo redox reactions, contributing to the compound’s antioxidant properties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
3-(Methoxymethoxy)naphthalen-1-ol C₁₂H₁₂O₃ -OH (1), -OCH₂OCH₃ (3) 204.22 Antioxidant, enzyme modulation, synthesis
3-Methoxy-naphthalen-1-ol C₁₁H₁₀O₂ -OH (1), -OCH₃ (3) 174.20 Simpler structure; lower binding affinity
5,8-Dimethoxy-3-methylnaphthalen-1-ol C₁₃H₁₄O₃ -OH (1), -OCH₃ (5,8), -CH₃ (3) 218.25 Enhanced solubility; antimicrobial research
8-Methoxy-3-methylnaphthalen-1-ol C₁₂H₁₂O₂ -OH (1), -OCH₃ (8), -CH₃ (3) 188.23 Limited biological data; structural analog
2-(Methylsulfanyl)naphthalen-1-ol C₁₁H₁₀OS -OH (1), -SCH₃ (2) 190.26 Antioxidant; sulfur enhances nucleophilicity
(1R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol C₁₁H₁₄O₂ -OH (1), -OCH₃ (7), saturated ring 178.23 Chiral center; stability in redox reactions
7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol C₂₀H₂₅FOSi -OH (1), -F (7), -C≡C-Si(iPr)₃ (8) 344.50 Fluorine/silicon enhance stability; biomedical applications

Key Findings from Comparative Analysis

Substituent Effects on Reactivity :

  • The methoxymethoxy group in 3-(Methoxymethoxy)naphthalen-1-ol provides stronger hydrogen-bonding capacity compared to simple methoxy groups (e.g., 3-Methoxy-naphthalen-1-ol), improving interactions with biological targets .
  • Sulfur-containing analogs like 2-(Methylsulfanyl)naphthalen-1-ol exhibit higher nucleophilicity due to the -SCH₃ group, enabling distinct reaction pathways in organic synthesis .

Positional Isomerism :

  • Moving substituents (e.g., methoxy or methyl groups) to different positions on the naphthalene ring alters solubility and bioactivity. For example, 5,8-Dimethoxy-3-methylnaphthalen-1-ol shows superior solubility in acetone compared to 8-Methoxy-3-methylnaphthalen-1-ol due to additional polar groups .

Functional Group Modifications :

  • Saturated ring systems (e.g., (1R)-7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol) reduce aromaticity, increasing stability in acidic conditions but decreasing π-π stacking interactions .
  • Fluorine and silicon substituents (e.g., 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol) enhance metabolic stability and selectivity in drug design .

Biological Activity: Hydroxyl groups in naphthalenols (e.g., 3-(Methoxymethoxy)naphthalen-1-ol, 2-(Methylsulfanyl)naphthalen-1-ol) contribute to antioxidant activity by scavenging free radicals .

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